

Unveiling the Cardiovascular Profile of FR58664 (FK664): A Technical Guide

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Compound of Interest

Compound Name: FR 58664

Cat. No.: B1219914

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Introduction: FR58664, more accurately identified in scientific literature as FK664, is a novel pyrimidinone derivative that has demonstrated significant cardiovascular effects, positioning it as a potential therapeutic agent for heart failure. This technical guide provides an in-depth analysis of the available preclinical data on FK664, focusing on its hemodynamic effects, experimental protocols, and proposed mechanism of action.

Core Cardiovascular Effects: Positive Inotropy and Vasodilation

FK664 exhibits a dual mechanism of action, functioning as both a positive inotropic agent and a vasodilator. This combination is particularly beneficial in the context of heart failure, where an increase in myocardial contractility and a reduction in both preload and afterload are desired therapeutic outcomes.

Hemodynamic Impact in Preclinical Models

Studies in anesthetized dog models have been pivotal in elucidating the cardiovascular effects of FK664. Intravenous administration of FK664 has been shown to elicit a significant reduction in total peripheral resistance and mean circulatory pressure. This indicates a potent vasodilatory effect, particularly on the systemic capacitance vessels, which contributes to a reduction in cardiac preload.

In dog heart-lung preparations, FK664 has been identified as a potent positive inotropic agent, demonstrating a dose-dependent improvement in the cardiac function curve. Its cardiotonic potency is reported to be approximately ten times that of enoximone, a known phosphodiesterase inhibitor.

Table 1: Summary of Quantitative Hemodynamic Effects of FK664

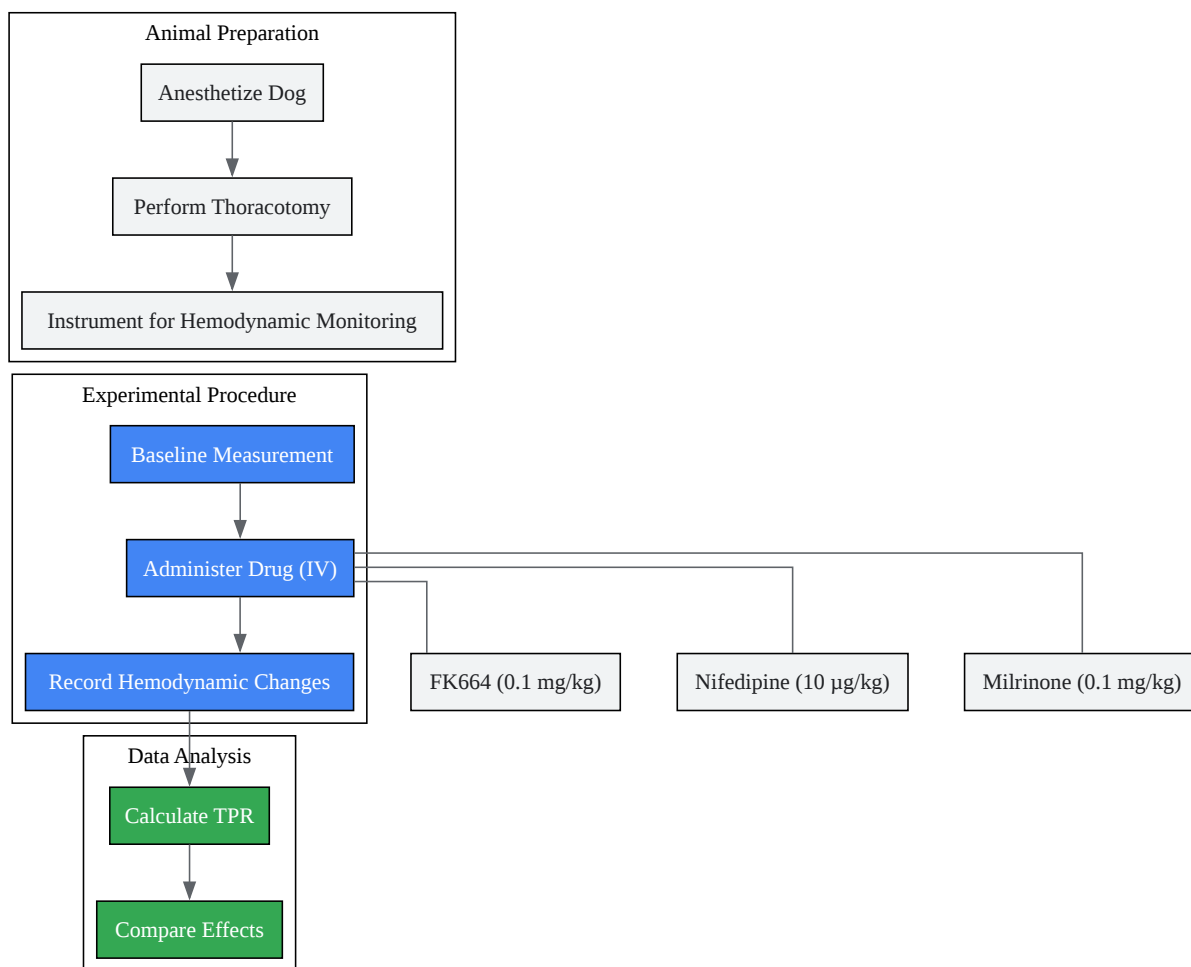
Parameter	Species/Model	Dosage/Concentration	Observed Effect	Reference
Total Peripheral Resistance	Anesthetized Dogs	0.1 mg/kg IV	35-40% reduction	[1]
Mean Circulatory Pressure	Anesthetized Dogs	0.1 mg/kg IV	Significant decrease	[1]
Cardiac Function Curve	Dog Heart-Lung Preparation	1 µg/mL	Dose-dependent improvement; restored to control level	[2]
Positive Inotropic Potency	Dog Heart-Lung Preparation	1 µg/mL (FK664) vs. 10 µg/mL (enoximone)	~10 times more potent than enoximone	[2]
Contractile Force & Time to Peak Tension	Isolated Guinea Pig Ventricular Muscle	> 3 µmol/L	Increased contractile force, shortened time to peak tension	[3]
Spontaneous Firing Cycle	Isolated Rabbit Sino-atrial Node	1-10 µmol/L	Dose-dependent shortening	[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the findings, the following are detailed methodologies from the key preclinical studies on FK664.

In Vivo Hemodynamic Study in Anesthetized Dogs

- Animal Model: Open-chest anesthetized mongrel dogs.
- Anesthesia: While the specific anesthetic agent is not detailed in the available abstracts, standard protocols for such studies often involve agents like pentobarbital.
- Surgical Preparation: A thoracotomy is performed to expose the heart and great vessels for instrumentation.
- Drug Administration: FK664 (0.1 mg/kg), nifedipine (10 µg/kg), and milrinone (0.1 mg/kg) were administered intravenously.
- Hemodynamic Measurements:
 - Mean Circulatory Pressure (MCP): Measured to assess the pressure in the systemic circulation when the heart is stopped, reflecting the degree of filling of the vascular system.
 - Cardiac Output: Likely measured using techniques such as thermodilution or an electromagnetic flow probe on the aorta.
 - Total Peripheral Resistance (TPR): Calculated from mean arterial pressure and cardiac output.
- Experimental Workflow:



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Caption: Workflow for in vivo hemodynamic assessment of FK664 in dogs.

Isolated Heart-Lung Preparation

- Model: Dog heart-lung preparation. This ex vivo model allows for the study of cardiac performance independent of systemic neural and hormonal influences.
- Intervention: Pentobarbital-induced heart failure.
- Drug Administration: FK664 (1 µg/mL) and enoximone (10 µg/mL) were added to the perfusion circuit.
- Assessment: Improvement in the cardiac function curve was the primary endpoint. This curve relates cardiac output to right atrial pressure (preload).

Electrophysiological Studies

- Tissues: Isolated guinea pig ventricular muscles and rabbit sino-atrial node pacemaker cells.
- Technique: Micro-electrode techniques were used to measure action potentials.
- Drug Concentration: FK664 was applied at concentrations ranging from 1 to 10 µmol/L.
- Measurements:
 - In ventricular muscle: contractile force, time to peak tension, and action potential characteristics.
 - In sino-atrial node cells: phase 4 depolarization and spontaneous firing cycle length.

Proposed Mechanism of Action

The available evidence suggests that the cardiovascular effects of FK664 are mediated through the modulation of calcium ion influx in cardiac and vascular smooth muscle cells.

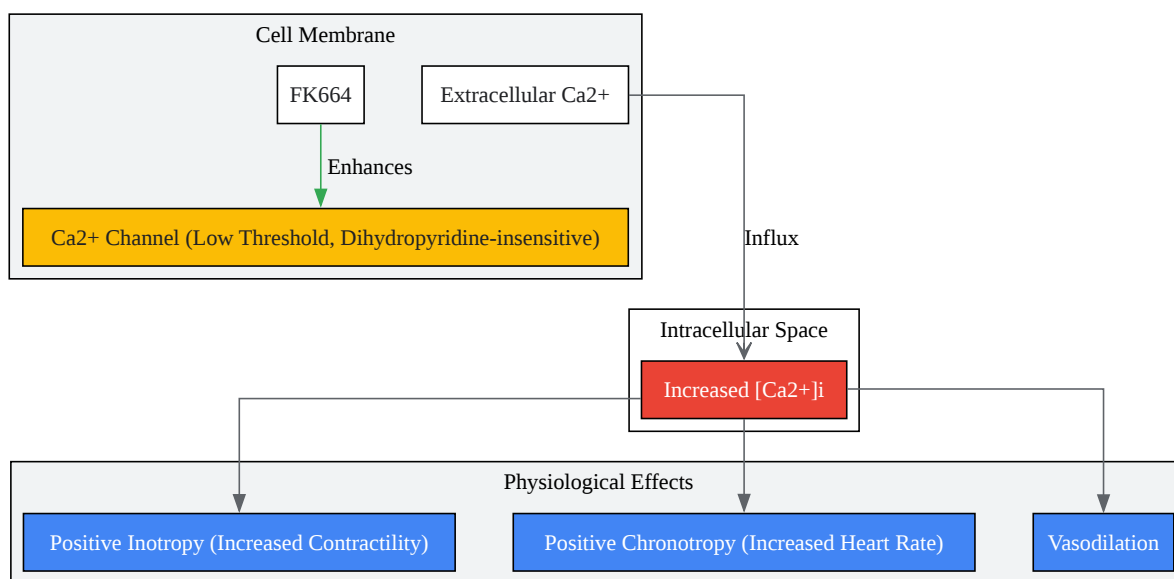
Enhancement of Trans-sarcolemmal Calcium Influx

Electrophysiological studies on isolated cardiac tissues provide the most direct insight into FK664's mechanism of action. The positive inotropic (increased contractility) and chronotropic (increased heart rate) effects of FK664 are attributed to an enhanced influx of calcium across

the cell membrane (trans-sarcolemmal). This effect is thought to be mediated by low threshold, dihydropyridine-insensitive Ca^{2+} channels.

The increase in intracellular calcium in cardiomyocytes enhances the interaction between actin and myosin filaments, leading to a more forceful contraction. In the sino-atrial node, an increased calcium influx during phase 4 of the action potential accelerates depolarization, resulting in a faster heart rate.

Signaling Pathway Diagram



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Caption: Proposed signaling pathway for the cardiovascular effects of FK664.

Conclusion

FK664 (FR58664) is a promising cardiovascular agent with a dual mechanism of action that includes positive inotropy and vasodilation. Preclinical studies in canine models and isolated tissues have demonstrated its potential for the treatment of heart failure. The primary mechanism appears to be an enhancement of calcium influx through specific calcium channels. Further research is warranted to fully elucidate its detailed signaling pathways and to translate these promising preclinical findings into clinical applications.

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